molecular formula C20H26N4O4 B2749055 N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2097920-77-7

N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2749055
CAS No.: 2097920-77-7
M. Wt: 386.452
InChI Key: ZEWTZDJVFNATRW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic piperidinecarboxamide derivative featuring a 3,4-dimethoxybenzyl group and a 2-methylpyrimidin-4-yloxy substituent. The compound’s design combines a piperidine core with aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14-21-9-6-19(23-14)28-16-7-10-24(11-8-16)20(25)22-13-15-4-5-17(26-2)18(12-15)27-3/h4-6,9,12,16H,7-8,10-11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWTZDJVFNATRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Pyrimidinyl Group: The 2-methylpyrimidin-4-yl group can be attached through an etherification reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carboxamide group or the pyrimidinyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzyl or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or sulfonates for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or ion channels.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound contrasts with halogenated (e.g., Br in compound 56) or nitro (compound 10) substituents in analogues. The 2-methylpyrimidin-4-yloxy group introduces a nitrogen-rich heterocycle, differing from benzodiazol-2-one (compound 56) or thienopyrimidinone () cores. This may influence solubility and target selectivity .

Synthetic Accessibility :

  • Compound 56 and derivatives in were synthesized via General Procedure A, involving coupling of piperidinyl intermediates with isocyanates. Lower yields for nitro-substituted compounds (e.g., 68% for compound 10) suggest steric or electronic challenges during synthesis .

Spectral and Analytical Data :

  • HRMS discrepancies (e.g., compound 56: Δ 0.0105 between calcd/found) highlight the importance of rigorous analytical validation .
  • IR spectra for related compounds (e.g., ) show carbonyl stretches (~1,760 cm⁻¹) and aromatic C=C bonds (~1,514 cm⁻¹), consistent with piperidinecarboxamide scaffolds .

Biological Activity

N-(3,4-dimethoxybenzyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, with the CAS number 2097920-77-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20_{20}H26_{26}N4_{4}O4_{4}, with a molecular weight of 386.4 g/mol. The structure features a piperidine core substituted with a dimethoxybenzyl group and a pyrimidine moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The presence of the 2-methylpyrimidin-4-yl group may enhance this activity by interacting with specific cellular targets.

Anti-inflammatory Effects

Compounds containing piperidine and pyrimidine rings have been reported to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in the context of chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented extensively. The presence of the dimethoxybenzyl group may contribute to enhanced membrane permeability, allowing for better interaction with microbial targets. In vitro studies have demonstrated that related piperidine derivatives exhibit significant antibacterial and antifungal activities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Piperidine Ring : Essential for binding to biological targets.
  • Dimethoxybenzyl Group : Enhances lipophilicity and facilitates cellular uptake.
  • Pyrimidine Moiety : Potentially involved in specific interactions with enzymes or receptors.

Table 1 summarizes the SAR findings from related studies:

Compound StructureBiological ActivityKey Findings
Piperidine DerivativesAntitumorInhibition of BRAF(V600E)
Dimethoxybenzyl CompoundsAntimicrobialEnhanced membrane permeability
Pyrimidine Substituted CompoundsAnti-inflammatoryReduced cytokine production

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of similar piperidine derivatives on human cancer cell lines. The results indicated that compounds with a pyrimidine substitution exhibited IC50_{50} values in the low micromolar range against breast and lung cancer cells, suggesting significant potential for further development in cancer therapy .

Study 2: Anti-inflammatory Mechanism

In another investigation, a related compound was tested for its anti-inflammatory properties in a murine model of arthritis. The treatment resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, indicating that this class of compounds could be beneficial in managing inflammatory conditions .

Q & A

Q. What analytical techniques ensure batch-to-batch consistency in purity?

  • Methodological Answer :
  • HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to quantify impurities (e.g., residual starting materials) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Chiral HPLC : Resolve enantiomers if stereocenters are present (e.g., using Chiralpak AD-H columns) .

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